6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide

Linker length Conformational analysis Target binding

Medicinal chemistry teams exploring glucokinase activators or Kv channel modulators face supply chain gaps for discrete ethylene-bridged thiazole-pyridine sulfonamides. 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide (CAS 1436213-02-3) solves this with a precisely characterized scaffold featuring a 6-Cl pyridine, 5-Me thiazole, and flexible ethylene linker-differentiated from fused or direct-linked analogs that risk altered target selectivity. Benefits: (i) Enables systematic SAR of linker flexibility vs. GK activation potency; (ii) Serves as a versatile intermediate for focused library synthesis against drug-resistant DHPS mutants; (iii) Supports SPR/ITC-based CFAR studies mapping conformational entropy contributions to binding. In stock for immediate global dispatch with batch-specific analytical documentation.

Molecular Formula C11H12ClN3O2S2
Molecular Weight 317.81
CAS No. 1436213-02-3
Cat. No. B3017376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide
CAS1436213-02-3
Molecular FormulaC11H12ClN3O2S2
Molecular Weight317.81
Structural Identifiers
SMILESCC1=CN=C(S1)CCNS(=O)(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C11H12ClN3O2S2/c1-8-6-14-11(18-8)4-5-15-19(16,17)9-2-3-10(12)13-7-9/h2-3,6-7,15H,4-5H2,1H3
InChIKeyWFKIGWHZCKYJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide (CAS 1436213-02-3): Structural Identity & Procurement Baseline


6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide is a synthetic, small-molecule sulfonamide belonging to the thiazole-pyridine hybrid chemotype . The compound incorporates a 6-chloropyridine-3-sulfonamide pharmacophore linked via an ethylene spacer to a 5-methyl-1,3-thiazole ring. This scaffold is structurally related to broad classes of heteroarylsulfonamides disclosed as glucokinase activators (WO2005095418 family) [1] and voltage-gated potassium channel modulators (AU2011333772 family) [2]. Its molecular formula is C12H13ClN4O2S2 with a molecular weight of 317.81 g/mol. For scientific procurement, its primary distinction lies not in extensively published bioactivity but in the precise substitution pattern (6-Cl on pyridine, 5-CH3 on thiazole) and the ethylene linker length, which collectively differentiate it from a range of commercially available or patent-exemplified close analogs that lack this exact combination.

Why Generic Substitution Fails for 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide (CAS 1436213-02-3)


Within the thiazole-pyridine sulfonamide class, even minor structural variations—such as replacing the ethylene linker with a direct bond or altering the chloro/methyl substitution pattern—can profoundly shift target engagement. Patents covering analogous chemotypes explicitly demonstrate that discrete changes in linker length and heterocycle substitution govern selectivity for glucokinase versus off-target kinases [1], or modulate voltage-gated potassium channel subtype activity [2]. Consequently, substituting 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide with a 'similar' in-class compound (e.g., the direct-linked analog 6-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide , or a methyl-removed variant) risks entering an entirely different activity and selectivity envelope. The quantitative structural evidence below substantiates why procurement must be compound-specific rather than class-generic.

Product-Specific Quantitative Evidence Guide: 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide (CAS 1436213-02-3) vs. Closest Analogs


Ethylene Linker vs. Direct Linkage: Conformational Flexibility and Predicted Binding Mode Divergence

The target compound uniquely incorporates an ethylene spacer (-CH2CH2-) between the sulfonamide nitrogen and the 5-methylthiazole ring. The closest commercially cataloged analog, 6-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide, lacks this spacer (direct N-thiazole bond) . In the glucokinase activator patent series WO2005095418, the exemplified active compounds overwhelmingly utilize a direct thiazolo[5,4-b]pyridine fused system or an amide linkage; compounds with a simple ethylene-linked thiazole are structurally distinct from the majority of active examples, implying a different conformational preference at the target ATP-binding site [1]. While no head-to-head crystallographic data exist for these exact molecules, molecular docking studies on related sulfonamide-thiazole series demonstrate that introducing an ethylene linker increases the number of rotatable bonds by 1 and expands the accessible conformational space, which can be critical for engaging shallow or flexible binding pockets avoided by more rigid analogs [2].

Linker length Conformational analysis Target binding

Chlorine Positional Specificity: 6-Cl-pyridine-3-sulfonamide Versus Alternative Halogen/Position Isomers

The target compound places chlorine at the 6-position of the pyridine ring, ortho to the ring nitrogen and para to the sulfonamide attachment at C3. In the voltage-gated potassium channel modulator patent AU2011333772B2, extensive exemplification of pyridine-sulfonamides demonstrates that shifting the chlorine from the 6-position to the 5-position or replacing it with fluorine, trifluoromethyl, or methoxy produces marked changes in ion channel subtype selectivity (Kv1.3 vs. Kv1.5) [1]. Although the assay data in the patent are reported for a different linker series (benzothiazole-piperazine-carbonyl), the SAR principle that pyridine 6-Cl substitution imparts a distinct electrostatic and steric profile compared to 5-Cl or 5-CF3 is a consistent class-level finding [2]. The compound BVT.2733 (3-chloro-2-methyl-N-{4-[2-oxo-2-(1-piperazinyl)ethyl]-1,3-thiazol-2-yl}benzenesulfonamide) exemplifies a benzenesulfonamide core rather than pyridine-3-sulfonamide, and its 3-chloro-2-methylphenyl pattern yields 11β-HSD1 inhibition (IC50 reported in the low micromolar range) [3]—a target entirely distinct from the glucokinase and Kv channel activities associated with the pyridine-3-sulfonamide scaffold. No direct IC50 comparison table is available for 1436213-02-3, but the documented switch in primary target with core substitution (benzenesulfonamide → pyridine-3-sulfonamide) is a high-level differentiation.

Halogen substitution Positional isomerism Sulfonamide SAR

Molecular Property Differentiation: Calculated LogP, Solubility, and Permeability Indices Versus Key Analogs

Computational property profiling distinguishes 1436213-02-3 from its nearest structural neighbors. Based on its chemical structure, the compound has a predicted logP (XLogP3) of approximately 1.8 and a topological polar surface area (TPSA) of ~97 Ų . In comparison, the direct-linked analog 6-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide has a lower predicted logP (~1.3) and a reduced TPSA (~80 Ų), owing to the absence of the ethylene spacer which removes two methylene units . BVT.2733, with its benzenesulfonamide core and piperazine-ethyl-thiazole substructure, exhibits a higher predicted logP (~2.5) and a larger TPSA (~110 Ų) [1]. These differences, while moderate, situate the target compound in a distinct region of the logP–TPSA 'drug-like' space: it is more lipophilic than the direct-linked pyridyl-thiazole analog but less lipophilic than the benzenesulfonamide BVT.2733. While no experimental logD or kinetic solubility data for 1436213-02-3 appear in the public domain, the class-level trend indicates that such logP differences of 0.5–0.7 log units can correspond to a 3- to 5-fold change in membrane permeability in Caco-2 assays and a measurable shift in plasma protein binding [2].

Physicochemical properties Drug-likeness ADME prediction

Best Research and Industrial Application Scenarios for 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide (CAS 1436213-02-3)


Glucokinase (GK) Activator Scaffold-Hopping & Linker SAR Programs

For medicinal chemistry teams exploring glucokinase activators beyond the thiazolo[5,4-b]pyridine fused-core series disclosed in WO2005095418 [1], 1436213-02-3 provides a discrete ethylene-bridged, monocyclic thiazole-pyridine scaffold. Its ethylene spacer introduces conformational freedom absent in the fused analogs, enabling systematic SAR exploration of linker flexibility versus GK activation potency and selectivity over other hexokinase isoforms. This compound serves as a versatile intermediate for diversification at the thiazole 5-position and pyridine 6-position.

Voltage-Gated Potassium Channel Modulator Discovery

Given the structural precedent in AU2011333772B2, where pyridine-3-sulfonamides with thiazole-containing appendages modulate Kv1.3 and Kv1.5 channels [2], 1436213-02-3 is a candidate screening deck compound for ion channel drug discovery. Its 6-chloro substituent is a privileged fragment for engaging the channel's selectivity filter, while the ethylene-thiazole tail may occupy a distinct hydrophobic sub-pocket compared to the piperazine-benzothiazole linkers in the patent. Procurement enables direct electrophysiological profiling (patch-clamp or fluorescence-based thallium flux assays) to establish Kv subtype selectivity fingerprints.

Antimicrobial Sulfonamide Hybrid Probe Synthesis

Recent literature on pyridyl-thiazole sulfonamide hybrids demonstrates that structural variations in the thiazole and pyridine rings directly impact antibacterial potency against Gram-positive and Gram-negative strains [3]. 1436213-02-3, with its unique combination of 6-chloropyridine-sulfonamide and 5-methylthiazole linked by an ethylene chain, can be deployed as a synthetic building block for generating focused libraries aimed at overcoming trimethoprim-sulfamethoxazole resistance. Its differentiated linker length and chlorine placement may optimize target binding to dihydropteroate synthase (DHPS) mutants compared to simpler sulfonamide scaffolds.

Chemical Probe for Conformational Flexibility–Activity Relationship (CFAR) Studies

The compound's ethylene linker makes it an ideal tool molecule for CFAR investigations, where the impact of incremental increases in conformational freedom on target binding kinetics (kon/koff) and residence time is systematically mapped [4]. By comparing 1436213-02-3 against its direct-linked, rigid analog (6-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide), biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can deconvolute entropic versus enthalpic contributions to binding—a high-value application for both academic chemical biology groups and pharmaceutical discovery teams optimizing ligand efficiency metrics.

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